(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxy group on the biphenyl moiety and a pyrrolidinyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone typically involves the condensation reaction of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone with appropriate reagents. One common method is the reaction of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone with thiosemicarbazide under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methanone group can be reduced to alcohols.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields quinones, while reduction of the methanone group results in alcohols.
Scientific Research Applications
(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Research indicates its potential as a drug candidate due to its biological activities.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: A precursor in the synthesis of the target compound.
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone: A derivative with similar structural features.
Uniqueness
(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a hydroxy group and a pyrrolidinyl group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPWWNOGACCTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683635 |
Source
|
Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-79-0 |
Source
|
Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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